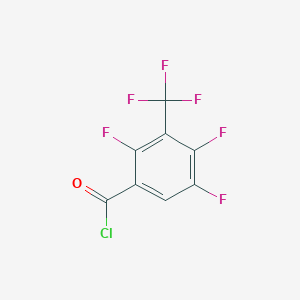
N-Des(isobutyraldehyde) Pyflubumide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Des(isobutyraldehyde) Pyflubumide is a derivative of pyflubumide, a novel acaricide developed by Nihon Nohyaku Co., Ltd. Pyflubumide is known for its excellent acaricidal activity against various mite species, including those resistant to conventional acaricides . This compound retains the core structure of pyflubumide but lacks the isobutyraldehyde group, which may influence its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Des(isobutyraldehyde) Pyflubumide involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of a hydrazine derivative with a β-diketone under acidic conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
N-Des(isobutyraldehyde) Pyflubumide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and chemical properties .
科学研究应用
N-Des(isobutyraldehyde) Pyflubumide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new acaricides.
Biology: Studied for its effects on mite species and its potential use in integrated pest management (IPM) programs.
Medicine: Investigated for its potential as a lead compound in the development of new pharmaceuticals targeting mitochondrial complex II.
Industry: Used in the formulation of new pesticides and acaricides with improved efficacy and safety profiles .
作用机制
N-Des(isobutyraldehyde) Pyflubumide exerts its effects by inhibiting mitochondrial complex II in the respiratory chain of mites. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death. The molecular targets include the succinate dehydrogenase enzyme complex, which is crucial for mitochondrial function .
相似化合物的比较
Similar Compounds
Pyflubumide: The parent compound, known for its acaricidal activity.
Flubendiamide: Another acaricide with a similar mode of action but different chemical structure.
Boscalid: A fungicide that also inhibits mitochondrial complex II but has a different spectrum of activity
Uniqueness
N-Des(isobutyraldehyde) Pyflubumide is unique due to its specific structural modifications, which may confer different biological activities and chemical properties compared to its parent compound and other similar acaricides. Its selective inhibition of mitochondrial complex II makes it a valuable tool in both research and industrial applications .
属性
分子式 |
C21H25F6N3O2 |
|---|---|
分子量 |
465.4 g/mol |
IUPAC 名称 |
N-[4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-(2-methylpropyl)phenyl]-1,3,5-trimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H25F6N3O2/c1-11(2)9-14-10-15(28-18(31)17-12(3)29-30(5)13(17)4)7-8-16(14)19(32-6,20(22,23)24)21(25,26)27/h7-8,10-11H,9H2,1-6H3,(H,28,31) |
InChI 键 |
KYNJRSQEEGSRPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC(=C(C=C2)C(C(F)(F)F)(C(F)(F)F)OC)CC(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[5-(2,3-Dihydro-1-benzofuran-5-yl)-1,3,4-oxadiazol-2-yl]propionic acid](/img/structure/B8390926.png)
![5-Chloro-2-ethyl-13-(4-hydroxyphenoxymethyl)-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8390934.png)
![Pyridine, 3-chloro-2-[1-(trifluoromethyl)ethenyl]-](/img/structure/B8390941.png)
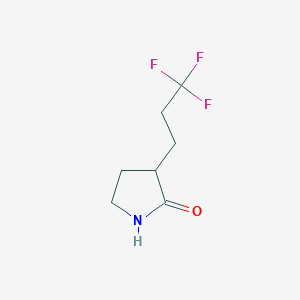

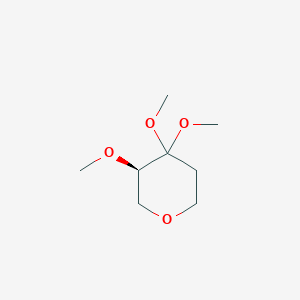
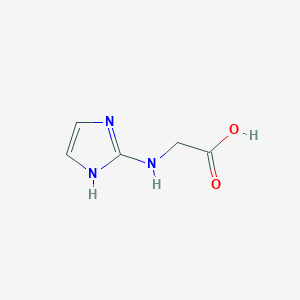
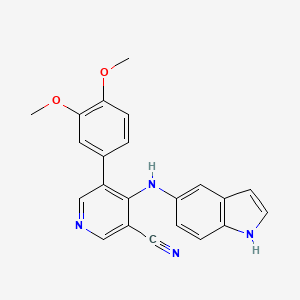

![2,8-Dichloro-10,11-dihydro-dibenzo[a,d]cycloheptene-5-one](/img/structure/B8391021.png)


![2-Aminomethylimidazo[5,1-b]thiazole](/img/structure/B8391035.png)
